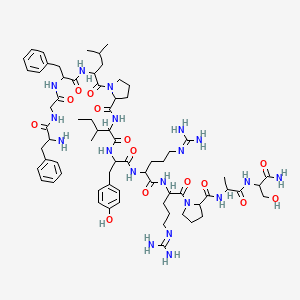
3-Phenyl-p-anisidine
Descripción general
Descripción
3-Phenyl-p-anisidine is a chemical compound with the formula C13H13NO . It is primarily used as an intermediate in various industries .
Molecular Structure Analysis
The molecular structure of 3-Phenyl-p-anisidine consists of a phenyl group attached to an anisidine group . The IUPAC Standard InChI is InChI=1S/C13H13NO/c1-15-13-8-7-11(14)9-12(13)10-5-3-2-4-6-10/h2-9H,14H2,1H3 .Chemical Reactions Analysis
3-Phenyl-p-anisidine, like other aniline derivatives, can participate in various chemical reactions. For instance, it can be involved in hydrazone bond formation, a versatile reaction employed in several research fields .Aplicaciones Científicas De Investigación
Polymer Science and Material Applications
Poly(p-anisidine) (PPA), a derivative of p-anisidine, demonstrates significant potential in technological applications due to its conjugated polymer structure. A combined experimental and theoretical study by (Oliveira et al., 2022) focused on the crystallization process of PPA, revealing variations in crystal structures and crystallinity percentages based on experimental conditions. The study utilized various techniques like XRD, SEM, and DFT, offering insights into the molecular structures of PPA and its electrical conductivity, which varied significantly across samples, indicating potential for electronic and optoelectronic applications.
Environmental Studies and Catalysis
The reduction of nitroanisoles to anisidines, key intermediates in the dyestuff industry, has been examined under phase transfer catalysis (PTC) conditions. A study by (Yadav et al., 2003) detailed the kinetics and mechanism of liquid-liquid PTC for the reduction of p-nitroanisole to p-anisidine, highlighting the selectivity and efficiency of this process, which could be beneficial for industrial applications requiring high-purity anisidines.
Analytical Chemistry Applications
A novel electrochemical sensor for the reduction of nitrite and oxidation of phenylhydrazine was developed using poly(o-anisidine) film on an ionic liquid carbon paste electrode as documented by (Ojani et al., 2013). This study showcased the sensor's capabilities in catalyzing significant reactions, offering a promising avenue for analytical applications in environmental monitoring and pharmaceutical analysis.
Corrosion Inhibition
Research on the use of anisidines as corrosion inhibitors for metals in acidic environments has been reported. (Desai and Kapopara, 2009) found that anisidines can significantly inhibit the corrosion of aluminium in hydrochloric acid, with efficiencies varying based on the concentration and type of anisidine. This suggests their potential application in materials protection, especially in industries where metal corrosion is a concern.
Synthesis and Drug Development
The synthesis of poly(aniline-co-o-anisidine)-intercalated graphite oxide composites has been explored for its electrical conductivity and potential in drug delivery applications. A study by (Wang et al., 2005) highlighted the composite's enhanced conductivity and stability, indicating its suitability for developing advanced materials and in pharmaceuticals for controlled drug release mechanisms.
Safety And Hazards
Direcciones Futuras
The future directions of 3-Phenyl-p-anisidine research could involve further exploration of its electrochemical oxidation and its potential applications in synthesizing and modifying chemically useful molecules . Additionally, more research could be done to improve the understanding of its physical and chemical properties.
Propiedades
IUPAC Name |
4-methoxy-3-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-15-13-8-7-11(14)9-12(13)10-5-3-2-4-6-10/h2-9H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBRKDXLBOTZNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80972438 | |
| Record name | 6-Methoxy[1,1'-biphenyl]-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80972438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-p-anisidine | |
CAS RN |
56970-26-4 | |
| Record name | (1,1'-Biphenyl)-3-amine, 6-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056970264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methoxy[1,1'-biphenyl]-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80972438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxy-3-phenylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl [(5-chlorothiophen-2-yl)sulfonyl]carbamate](/img/structure/B1593321.png)


![2,4-Dibromo-6-[[[[(4S,5S)-4,5-dihydro-4,5-diphenyl-1-tosyl-1H-imidazol-2-yl]methyl][(S)-1-phenylethyl]amino]methyl]phenol](/img/structure/B1593326.png)






![N-Boc-7-bromo-4-oxo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]](/img/structure/B1593338.png)
